[(2R,3R,4S)-3,4,5-triacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate
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Description
[(2R,3R,4S)-3,4,5-triacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate, also known as 3-acetoxy-2-hydroxy-4-methyl-2H-pyran-2-yl acetate, is a novel compound with a wide range of applications in the medical and scientific fields, including drug development, diagnostic imaging, and laboratory experiments. This compound is of particular interest due to its unique chemical structure, which is composed of two distinct functional groups, an acetoxy group and a pyran-2-yl group. The acetoxy group is a highly reactive functional group, while the pyran-2-yl group is a relatively stable and non-reactive group. The combination of these two functional groups makes this compound an attractive option for a variety of applications.
Mechanism of Action
Target of Action
It is known that this compound is used as a building block for the synthesis of oligosaccharides .
Mode of Action
It is proposed that upon deacetylation, an oxonium intermediate is formed, and the attack of a water molecule on the oxonium intermediate leads to the formation of the corresponding 2,3,4,6-tetra-o-acetyl α- or β-glucopyranose .
Biochemical Pathways
The compound is involved in the synthesis of oligosaccharides, which play crucial roles in various biological processes, including cell-cell recognition, cell adhesion, and immune response .
Result of Action
Its role in the synthesis of oligosaccharides suggests it may influence the biological processes in which these molecules are involved .
properties
IUPAC Name |
(3,4,5-triacetyloxy-3,4-dihydro-2H-pyran-2-yl)methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O9/c1-7(15)19-5-11-13(22-9(3)17)14(23-10(4)18)12(6-20-11)21-8(2)16/h6,11,13-14H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRHQVSHQIAMPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(=CO1)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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